3-(Cyanomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

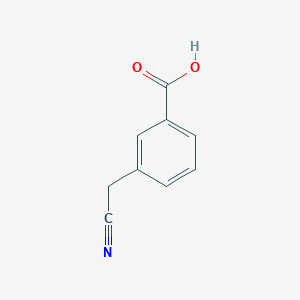

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATIHVJZEPOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205412 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-33-8 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYANOMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Cyanomethyl)benzoic acid CAS number

An In-Depth Technical Guide to 3-(Cyanomethyl)benzoic Acid (CAS No. 5689-33-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5689-33-8), a pivotal reagent and building block in modern pharmaceutical synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer an in-depth analysis of the compound's synthesis, characterization, and critical applications. We will explore the causality behind common synthetic methodologies, detail robust analytical protocols for quality control, and contextualize its role in the development of significant therapeutic agents, such as neprilysin inhibitors. This guide is grounded in authoritative data, providing field-proven insights and validated protocols to empower scientists in their research and development endeavors.

Core Physicochemical & Structural Characteristics

This compound, also known as 3-Carboxyphenylacetonitrile, is an organic compound featuring both a carboxylic acid and a nitrile functional group attached to a benzene ring.[1][2] This bifunctional nature is the foundation of its utility as a versatile intermediate in organic synthesis. Its fundamental identifiers and properties are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5689-33-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| Molecular Weight | 161.16 g/mol | [1][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Carboxyphenylacetonitrile, m-(Cyanomethyl)benzoic acid, Ketoprofen EP Impurity H | [1][5] |

| Appearance | White solid | [2] |

| Melting Point | 175-176 °C | [1][3] |

| Boiling Point | 371.6 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |

| pKa | 4.04 ± 0.10 (Predicted) | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding methyl ester, methyl 3-(cyanomethyl)benzoate. This precursor itself is often synthesized from more fundamental starting materials like m-toluic acid.[6][7][8] Understanding this pathway is critical for process optimization and impurity profiling.

Key Synthetic Pathway: Hydrolysis of Methyl 3-(cyanomethyl)benzoate

The conversion of the methyl ester to the final carboxylic acid is a standard saponification reaction. The choice of base and solvent system is critical for achieving high yield and purity. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a well-documented and effective system for this transformation.[3][9]

The rationale for this choice is twofold:

-

Lithium Hydroxide: As a strong base, it effectively hydrolyzes the ester. Its low molecular weight and poor solubility in organic solvents (relative to NaOH or KOH) can sometimes offer better control and easier workup.

-

THF/Water Solvent System: THF acts as a co-solvent to ensure the solubility of the organic ester starting material, while water is necessary for the hydrolysis reaction to proceed and to dissolve the LiOH.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established methodologies, designed for reproducibility and high yield.[3][9]

Materials:

-

Methyl 3-(cyanomethyl)benzoate (1.00 eq)

-

Lithium hydroxide (LiOH) (2.00 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-(cyanomethyl)benzoate (e.g., 1.03 g, 5.87 mmol) in THF (10 mL) and water (0.5 mL).

-

Base Addition: Add lithium hydroxide (e.g., 493 mg, 11.7 mmol) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir continuously overnight. The progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Initial Workup: After the reaction is complete, remove the THF by rotary evaporation.

-

Liquid-Liquid Extraction (1): Partition the remaining aqueous residue between water and diethyl ether. The purpose of this step is to remove any unreacted starting material or non-polar impurities. Extract the aqueous phase three times with ether and discard the organic layers.

-

Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a low pH (pH ~1-2) with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired this compound to precipitate or become soluble in an organic solvent.

-

Liquid-Liquid Extraction (2): Extract the acidified aqueous phase three times with diethyl ether. The product will now move into the organic phase.

-

Drying and Isolation: Combine all organic extracts from step 7. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. A typical yield for this procedure is around 79%.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, particularly when it is intended for use in GMP-regulated processes.

-

Nuclear Magnetic Resonance (¹H NMR): Proton NMR provides unambiguous structural confirmation. The spectrum in DMSO-d₆ shows characteristic peaks: a singlet for the carboxylic acid proton around δ 13.11, aromatic protons between δ 7.53-7.95, and a key singlet for the cyanomethyl (-CH₂CN) protons at approximately δ 4.14.[3][9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is effective for confirming the molecular weight. The compound typically shows a prominent ion at m/z 160, corresponding to the deprotonated molecule [M-H]⁻.[3][9]

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the standard method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for method development.

Key Applications in Pharmaceutical R&D

The utility of this compound stems from its two reactive handles, which can be manipulated independently.

Caption: Logical relationship of this compound to its primary applications.

Synthesis of Neprilysin (NEP) Inhibitors

The most prominent application of this compound is as a key reagent in the synthesis of neprilysin inhibitors.[1][3][9] Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular health. By inhibiting this enzyme, drugs can increase the levels of these beneficial peptides. This compound serves as a foundational scaffold onto which other functionalities are built to create the final complex active pharmaceutical ingredient (API).

Ketoprofen Impurity Reference Standard

In the context of process chemistry and quality control, this compound is recognized as "Ketoprofen EP Impurity H".[1][3][5] Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).[10] The presence of known impurities must be strictly controlled within pharmacopeial limits. Therefore, pure this compound serves as a critical reference standard for analytical chemists to develop and validate methods for detecting and quantifying this specific impurity in batches of Ketoprofen.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with several hazards. It may be harmful or toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[5][11]

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid creating dust.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][12]

Conclusion

This compound (CAS No. 5689-33-8) is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical innovation and a critical component of quality control. Its value lies in its bifunctional architecture, which allows for complex molecular construction, most notably in the synthesis of cardiovascular drugs. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for any scientist working with this versatile compound.

References

- LookChem. (n.d.). Cas 5689-33-8, this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace.

- Eureka. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Patsnap.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 5689-33-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H7NO2 | CID 15520851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 7. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 9. This compound | 5689-33-8 [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

Core Physicochemical & Structural Properties

An In-depth Technical Guide to 3-(Cyanomethyl)benzoic Acid

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block relevant to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties, its synthetic utility, and its role in modern medicinal chemistry, ensuring a self-validating framework of scientific integrity.

This compound, also known as 3-carboxyphenylacetonitrile, is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups: a carboxylic acid, a nitrile, and an aromatic ring. These features dictate its physical properties and chemical reactivity. The molecular formula is C₉H₇NO₂.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| CAS Number | 5689-33-8 | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 175-176 °C | [4] |

| Boiling Point (Predicted) | 371.6 ± 25.0 °C | [4] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.04 ± 0.10 | [LookChem] |

| Solubility | DMSO, Methanol (Slightly) | [4] |

| LogP (Predicted) | 1.3 - 1.45 | [1][2] |

Spectroscopic Characterization: The Analytical Fingerprint

Definitive structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Published data in DMSO-d₆ shows characteristic peaks.[4]

-

~13.11 ppm (s, 1H): This downfield singlet corresponds to the highly deshielded acidic proton of the carboxylic acid.

-

7.50-8.00 ppm (m, 4H): This complex multiplet region represents the four protons on the aromatic ring. The meta-substitution pattern leads to distinct signals.

-

4.14 ppm (s, 2H): This singlet is characteristic of the two benzylic protons of the cyanomethyl group (-CH₂CN). Their position is downfield due to the electron-withdrawing effects of both the nitrile and the aromatic ring.

-

-

-

~167 ppm: Carboxylic acid carbonyl carbon (C=O).

-

130-140 ppm: Aromatic carbons, with the carbon attached to the carboxylic acid (ipso-carbon) being the most downfield.

-

~118 ppm: Nitrile carbon (-C≡N).

-

~25-30 ppm: Benzylic carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying the key functional groups. Expected characteristic absorption bands include:

-

2800-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a highly diagnostic peak.

-

~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

-

1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Synthesis and Purification

A reliable and scalable laboratory synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-(cyanomethyl)benzoate. This approach is favored for its high yield and straightforward purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl 3-(cyanomethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, ~2.0 eq).[4]

-

Heating: Stir the reaction mixture at 50 °C overnight. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester.

-

Solvent Removal: Upon completion, concentrate the mixture under reduced pressure to remove the THF.

-

Aqueous Work-up: Partition the remaining aqueous residue between water and diethyl ether. The product, as a lithium carboxylate salt, will remain in the aqueous layer. Discard the ether layer, which contains non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Extraction: Extract the acidified aqueous layer multiple times with diethyl ether. The protonated product will now move into the organic phase.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.[4]

-

Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Moiety: This group is a primary site for modification.

-

Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic acid) can convert it into various esters.

-

Amide Bond Formation: Using standard peptide coupling reagents (e.g., EDC, HATU), the carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry.

-

-

Nitrile Moiety: The nitrile group offers a different set of synthetic possibilities.

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using H₂ with a metal catalyst like Pd/C or Ni, or chemical reductants like LiAlH₄). This transforms the molecule into a valuable amino acid derivative.

-

Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding 1,3-benzenediacetic acid.

-

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid and cyanomethyl groups are both deactivating and meta-directing, meaning that incoming electrophiles will preferentially add to the C5 position.

-

Benzylic Position: The methylene (-CH₂-) protons are weakly acidic and can be deprotonated under strong basic conditions, creating a carbanion that can act as a nucleophile.[6]

Applications in Medicinal Chemistry

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Role as a Precursor for Neprilysin Inhibitors

This compound is frequently cited as a reagent used in the synthesis of neprilysin inhibitors.[4] Neprilysin is a neutral endopeptidase enzyme responsible for the breakdown of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[7][8] By inhibiting neprilysin, the levels of these beneficial peptides increase, leading to vasodilation and natriuresis, which are desirable effects in the treatment of conditions like heart failure.[9]

The combination drug Sacubitril/valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in treating heart failure.[10][11] Sacubitril is a prodrug that is converted in vivo to the active neprilysin inhibitor, sacubitrilat (LBQ657). While this compound possesses the core structural motifs relevant to this class of drugs, a review of prominent, large-scale syntheses of Sacubitril does not show this compound being used as a direct starting material.[10][12] It is plausible that it is used in the synthesis of other investigational neprilysin inhibitors or as a fragment in library synthesis for drug discovery programs targeting this enzyme.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Caption: Standard workflow for HPLC-based quality control analysis.

Detailed Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v), with 0.1% trifluoroacetic acid (TFA) added to both solvents to ensure the carboxylic acid is protonated and to improve peak shape.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the primary standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 235 nm

-

-

Analysis: Inject the standards to establish a calibration curve of peak area versus concentration. Inject the sample and determine its purity by comparing the area of the main peak to the total area of all peaks (area percent method) and its concentration by using the calibration curve.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: this compound is classified as harmful if swallowed and causes skin and eye irritation. [PubChem]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong bases and oxidizing agents.

References

- Wikipedia. (n.d.). Sacubitril.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15520851, this compound.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H7NO2).

- UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.

- Lau, S.-H., Bourne, S. L., Martin, B., Schenkel, B., Penn, G., & Ley, S. V. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439.

- Packer, M. (2016). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. Journal of Cardiovascular Pharmacology, 67(5), 369-373.

- Voica, C., Dehelean, A., & Alexa, V. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Agroalimentary Processes and Technologies, 17(2), 199-202.

- Pure and Applied Chemistry. (1969). Purification of acetonitrile and tests for impurities. 19(2), 427-436.

- Vodovar, D., et al. (2017). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. Fundamental & Clinical Pharmacology, 31(3), 246-253.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Department of Chemistry IITM. (n.d.). CY5014 : REACTIVE INTERMEDIATES AND CONCERTED REACTIONS.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- Campbell, D. J. (2017). Long-term neprilysin inhibition - implications for ARNIs. Nature Reviews Cardiology, 14(3), 171–186.

- Redelinghuys, P., et al. (2015). Design of Novel Mercapto-3-phenylpropanoyl Dipeptides as Dual Angiotensin-Converting Enzyme C–Domain-Selective/Neprilysin Inhibitors. Journal of Medicinal Chemistry, 58(10), 4227-4239.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.

- Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- JACC: Basic to Translational Science. (2023). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. 8(1), 88-105.

- Virani, A., et al. (2022). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions.

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions.

- PubMed Central (PMC). (n.d.). Enzymatic C–H Functionalizations for Natural Product Synthesis.

- PubMed Central (PMC). (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis process of anti-heart-failure medicine sacubitril - Eureka | Patsnap [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sacubitril - Wikipedia [en.wikipedia.org]

- 8. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 10. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Cyanomethyl)benzoic Acid

Abstract: 3-(Cyanomethyl)benzoic acid (CMBA) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structural arrangement makes it a highly valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of CMBA, including its physicochemical properties, robust synthesis protocols, critical applications in medicinal chemistry, and detailed analytical characterization methods. It is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their work.

Structural Elucidation and Physicochemical Properties

This compound, also known as 3-carboxyphenylacetonitrile, is an aromatic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2][3][4] The structure consists of a benzoic acid core substituted at the meta (3-position) with a cyanomethyl (-CH₂CN) group. This substitution pattern is key to its utility, providing distinct reactive handles for sequential chemical modifications.

The presence of the electron-withdrawing carboxylic acid and nitrile groups influences the reactivity of the benzene ring, while the acidic proton of the carboxyl group and the methylene bridge of the cyanomethyl group offer specific sites for chemical reactions.

Caption: General workflow for the hydrolysis of methyl 3-(cyanomethyl)benzoate.

Detailed Experimental Protocol: [5][6]1. Reaction Setup: To a stirred solution of methyl 3-(cyanomethyl)benzoate (1.0 g, 5.7 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (0.5 mL), add lithium hydroxide (LiOH, 0.48 g, 11.4 mmol) at room temperature.

- Causality: THF is used to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the LiOH. LiOH is a strong base that effectively catalyzes the saponification of the ester to the corresponding carboxylate salt.

- Reaction Execution: Heat the reaction mixture to 50°C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

- Causality: Moderate heating increases the reaction rate without causing significant degradation of the starting material or product.

- Workup - Phase 1 (Isolation of Salt): After the reaction is complete, remove the THF under reduced pressure. Partition the remaining residue between water and diethyl ether. The aqueous phase, containing the lithium salt of the product, is retained and extracted with ether (3x) to remove any unreacted starting material or organic impurities.

- Causality: This liquid-liquid extraction is a critical purification step. The desired product, as its salt, is highly soluble in the aqueous phase, while the less polar starting ester and byproducts are removed into the organic ether phase.

- Workup - Phase 2 (Protonation & Extraction): Acidify the isolated aqueous phase to a pH of ~1-2 using concentrated hydrochloric acid (HCl). This precipitates the product. Extract the product from the acidified aqueous phase using diethyl ether (3x).

- Causality: Acidification protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which has much lower water solubility and can be efficiently extracted into an organic solvent like ether.

- Final Purification: Combine the organic extracts from the second extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. [5][6] * Causality: Drying with Na₂SO₄ removes residual water from the organic phase, preventing it from contaminating the final product upon solvent evaporation.

Synthesis Route 2: Synthesis of the Precursor Ester

The precursor, methyl 3-(cyanomethyl)benzoate, is often synthesized from methyl 3-(bromomethyl)benzoate via a nucleophilic substitution reaction with a cyanide salt. [7]

-

Reaction: A solution of methyl 3-(bromomethyl)benzoate in a polar aprotic solvent like acetonitrile is treated with sodium or potassium cyanide. [7]A phase-transfer catalyst like 18-crown-6 may be added to improve the solubility and reactivity of the cyanide salt. [7]2. Mechanism: This is a classic Sₙ2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide leaving group from the benzylic carbon.

-

Importance: The choice of an aprotic solvent is crucial as it solvates the cation (Na⁺ or K⁺) but not the cyanide anion, leaving the anion "naked" and highly nucleophilic, thus promoting a faster reaction rate.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a range of pharmaceutically active compounds. Its bifunctional nature allows it to be incorporated into larger molecules, often providing a crucial linker or pharmacophoric element.

Key Application: Synthesis of Neprilysin (NEP) Inhibitors A primary application of CMBA is in the synthesis of inhibitors of neprilysin, a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides. [1][5][6]Inhibiting NEP can have therapeutic benefits in cardiovascular diseases. CMBA serves as a building block for the synthesis of compounds like Sacubitril, the active component of the blockbuster heart failure medication Entresto®.

Caption: Role of CMBA in the synthesis and mechanism of NEP inhibitors.

Analytical and Quality Control Protocols

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods is employed for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is a powerful tool for structural confirmation. The spectrum of CMBA in a solvent like DMSO-d₆ shows characteristic signals. [5][6]

-

~13.1 ppm (singlet, 1H): This very downfield signal corresponds to the acidic proton of the carboxylic acid group.

-

~7.5-8.0 ppm (multiplets, 4H): These signals represent the four protons on the aromatic ring.

-

~4.1 ppm (singlet, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) bridge between the ring and the nitrile group. [5][6] Infrared (IR) Spectroscopy IR spectroscopy helps identify the key functional groups present in the molecule.

-

~2900-3100 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight. In electrospray ionization (ESI) negative mode, the molecule typically shows a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 160. [5][6] High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is typically used. The purity is determined by the area percentage of the main peak.

Safety, Handling, and Storage

Hazard Identification:

-

This compound is classified as an irritant. It can cause skin and serious eye irritation. [8]* It may also cause respiratory irritation. [8]* Standard laboratory precautions should be taken.

Handling:

-

Use in a well-ventilated area or a chemical fume hood. [9][10]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][11]* Avoid breathing dust. [8]Wash hands thoroughly after handling. [9] Storage:

-

Store in a tightly sealed container in a cool, dry place. [1][5]The compound is stable under normal storage conditions. [11]

Conclusion

This compound stands out as a strategically important building block for modern organic and medicinal chemistry. Its dual functionality, coupled with well-established synthesis and purification protocols, makes it an accessible and reliable intermediate. Its crucial role in the synthesis of high-value pharmaceuticals like neprilysin inhibitors underscores its significance to the drug development industry. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is paramount for any scientist aiming to utilize this versatile compound.

References

- LookChem. (n.d.). Cas 5689-33-8, this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace.

- Eureka. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Patsnap.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- CPAchem. (2023). Safety data sheet: Benzoic acid.

- National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-cyano-, methyl ester. PubChem Compound Database.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H7NO2 | CID 15520851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 5689-33-8 [m.chemicalbook.com]

- 6. This compound | 5689-33-8 [chemicalbook.com]

- 7. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Cyanomethyl)benzoic Acid

Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of 3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8), a key intermediate in pharmaceutical synthesis.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination. We delve into the structural, thermodynamic, and spectroscopic characteristics of this compound, offering a robust framework for its application in research and development. The protocols described herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-carboxyphenylacetonitrile, is a bifunctional organic molecule featuring both a carboxylic acid and a nitrile group attached to a benzene ring.[1][3] This unique structural arrangement makes it a versatile reagent in the synthesis of complex organic molecules.[1][3] Its most notable application lies in the pharmaceutical industry as a crucial building block for the synthesis of neprilysin inhibitors, a class of drugs investigated for the treatment of cardiovascular diseases.[1][2][4] A thorough understanding of its physical and chemical properties is therefore paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide serves as a centralized resource for such critical data and methodologies.

Molecular Structure and Core Identifiers

The structural integrity and identity of a compound are the foundation of all subsequent analysis.

-

Chemical Name: this compound[3]

-

Synonyms: 3-Carboxyphenylacetonitrile, m-(Cyanomethyl)benzoic acid, Ketoprofen EP Impurity H[1][2]

-

InChI Key: DATIHVJZEPOWPT-UHFFFAOYSA-N[6]

The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic oxygen and the nitrile nitrogen) dictates its intermolecular interactions and, consequently, its physical properties.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White solid | [3] |

| Melting Point | 175-176 °C (recrystallized from 25% ethanol) | [1][2][3][6] |

| Boiling Point | 371.6 °C at 760 mmHg (Predicted) | [1][2][3][6] |

| Density | 1.257 g/cm³ (Predicted) | [1][2][3] |

| pKa | 4.04 ± 0.10 (Predicted) | [1][2] |

| LogP | 1.45 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

Expert Insight: The relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions from the nitrile groups. The predicted pKa of ~4.04 suggests it is a moderately weak acid, comparable to benzoic acid itself, which is a critical consideration for designing extraction and purification protocols based on pH adjustments.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

δ 13.11 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid. Its broadness is characteristic of exchangeable protons.

-

δ 7.95 (1H, singlet): Aromatic proton.

-

δ 7.90 (1H, doublet, J = 7.6 Hz): Aromatic proton.

-

δ 7.60 (1H, multiplet): Aromatic proton.

-

δ 7.53 (1H, triplet, J = 7.6 Hz): Aromatic proton.

-

δ 4.14 (2H, singlet): This singlet represents the two protons of the methylene (-CH₂-) group adjacent to the nitrile. The singlet nature indicates no adjacent protons for coupling.[2][4]

-

Mass Spectrometry (MS)

-

ESI-MS (m/z): 160 (M-1)⁻. This corresponds to the deprotonated molecule, which is the expected observation in negative ion electrospray ionization mode.[2][4]

Experimental Protocols for Property Determination

To ensure the reliability of experimental data, standardized and validated protocols are essential. The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. The capillary method is a standard and reliable technique for this determination.[7]

Protocol Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom, aiming for a column height of 1-2 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get an approximate range.[10]

-

Accurate Determination: Prepare a new sample. Heat the apparatus rapidly to a temperature about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[10]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).

-

Reporting: The melting point is reported as the range from T_initial to T_final. For a pure sample, this range should be narrow (0.5-1.5 °C).

Equilibrium Solubility Determination

Causality: Solubility is a fundamental thermodynamic property crucial for drug delivery, formulation, and purification (e.g., crystallization). The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.

Protocol Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24 to 72 hours).[11][12]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. Separate the saturated solution from the solid phase by filtration (using a filter that does not adsorb the solute) or centrifugation.[12][13]

-

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method and to prevent precipitation upon cooling.[13]

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by correcting for the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and interaction with biological targets. For carboxylic acids, potentiometric titration or UV-Vis spectrophotometry are common determination methods.

Sources

- 1. Cas 5689-33-8,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 5689-33-8 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 5689-33-8 [chemicalbook.com]

- 5. This compound | C9H7NO2 | CID 15520851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. pubs.acs.org [pubs.acs.org]

3-(Cyanomethyl)benzoic acid chemical properties

An In-depth Technical Guide to 3-(Cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, validated synthetic protocols, and critical applications, grounding all information in authoritative data.

Introduction and Strategic Importance

This compound, also known by its synonyms 3-Carboxyphenylacetonitrile or m-(Cyanomethyl)benzoic acid, is a bifunctional organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2][3][4][5] Its structure uniquely combines a carboxylic acid and a nitrile group on a benzene ring, making it a highly versatile building block in organic synthesis. This dual reactivity is strategically leveraged in the pharmaceutical industry, most notably for the synthesis of complex active pharmaceutical ingredients (APIs), including neprilysin inhibitors.[1][2][4][6] Its classification as "Ketoprofen EP Impurity H" also underscores its relevance in the quality control and synthesis of established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][4]

Physicochemical and Structural Properties

The compound's physical state and solubility are critical parameters for its handling, reaction setup, and purification. It exists as a white solid at room temperature and exhibits limited solubility in common organic solvents, with slight solubility noted in DMSO and methanol.[1][4][5]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 5689-33-8 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][3][5] |

| Molecular Weight | 161.16 g/mol | [1][3] |

| Appearance | White Solid | [5] |

| Melting Point | 175-176 °C | [1][4][5] |

| Boiling Point | 371.6 °C at 760 mmHg | [1][4][5] |

| Density | 1.257 g/cm³ | [1][4][5] |

| pKa (Predicted) | 4.04 ± 0.10 | [1][4] |

| Solubility | Slightly soluble in DMSO, Methanol | [1][4] |

Chemical Structure Diagram

The structural arrangement of the carboxyl and cyanomethyl groups at the meta-position of the benzene ring dictates its chemical reactivity and steric profile.

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Verification

Rigorous structural confirmation is essential for regulatory compliance and ensuring reaction success. The following spectroscopic data are definitive for the identification of this compound.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a clear map of the proton environments. In DMSO-d₆, the acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield. The aromatic protons show characteristic splitting patterns in the 7.5-8.0 ppm region, while the methylene protons adjacent to the nitrile group appear as a sharp singlet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is highly effective for this molecule, readily deprotonating the carboxylic acid to yield the [M-1]⁻ ion.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, distinct absorption bands corresponding to its two primary functional groups.

-

Carboxylic Acid (O-H stretch): A very broad band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

Carbonyl (C=O stretch): A strong, sharp absorption peak appears around 1700–1680 cm⁻¹ for the aryl carboxylic acid.[7][8]

-

Nitrile (C≡N stretch): A medium-intensity, sharp band is observed in the 2260–2240 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the meta-substituted ring provide further confirmation in the fingerprint region (900–690 cm⁻¹).

-

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of this compound is fundamental to its effective use as a chemical intermediate.

Validated Synthetic Protocol: Hydrolysis of Methyl 3-(cyanomethyl)benzoate

A common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. The choice of a strong base like lithium hydroxide and a mixed solvent system (THF/water) facilitates the saponification reaction while maintaining substrate solubility.

-

Reaction Setup: To a stirred solution of methyl 3-(cyanomethyl)benzoate (1.03 g, 5.87 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (0.5 mL), add lithium hydroxide (0.49 g, 11.7 mmol) at room temperature.[2][4]

-

Reaction Execution: Heat the reaction mixture to 50 °C and maintain stirring overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Solvent Removal & Extraction): Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure. Partition the remaining aqueous residue between water and diethyl ether. Extract the aqueous phase three times with diethyl ether to remove any unreacted ester or organic impurities.[2][4]

-

Acidification and Product Isolation: Carefully acidify the aqueous phase to a pH of ~1-2 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate or become extractable.

-

Final Extraction: Extract the acidified aqueous phase three times with diethyl ether.[2][4]

-

Drying and Concentration: Combine all organic extracts from the final extraction step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.[2][4] A reported yield for this procedure is approximately 79%.[2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the ester precursor to the final carboxylic acid product.

Caption: Workflow for the synthesis of this compound.

Core Reactivity Insights

The molecule's utility stems from the orthogonal reactivity of its functional groups.

-

Carboxylic Acid Moiety: This group readily undergoes standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

Nitrile Moiety: The nitrile group can be hydrolyzed under harsh acidic or basic conditions to form a carboxylic acid (yielding a di-acid) or an amide. Alternatively, it can be reduced to a primary amine using reagents like H₂/Raney Ni or LiAlH₄, providing a key functional handle for further elaboration.

This differential reactivity allows for selective manipulation, enabling chemists to use one group as a synthetic handle while the other remains protected or inert under specific reaction conditions.

Applications in Pharmaceutical Research and Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.

-

Neprilysin Inhibitors: It is explicitly cited as a key reagent for synthesizing neprilysin (NEP) inhibitors.[1][2][4][6] Neprilysin is a neutral endopeptidase involved in the degradation of several vasoactive peptides. Inhibitors of this enzyme are a cornerstone of modern cardiovascular therapy, particularly in the management of heart failure. The structural framework provided by this compound is incorporated into the final API.

-

Scaffold for Bioactive Molecules: The benzoic acid scaffold itself is a well-established pharmacophore found in numerous drugs.[9] The addition of the cyanomethyl group provides a versatile point for modification and extension, allowing for the exploration of new chemical space in drug discovery campaigns targeting various diseases.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical. While a specific, comprehensive SDS for this exact compound is not universally compiled, data from structurally related benzoic acids provide a reliable basis for risk assessment.[10][11]

Table 2: Hazard and Precautionary Information Summary

| Category | Recommendation | Source(s) |

| Primary Hazards | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | [10][11] |

| Handling | Use only in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. | [10][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and appropriate protective clothing. | [10][11][12] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [10][12] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical attention. | |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. | [1][4][12] |

| Fire Fighting | Use regular dry chemical, carbon dioxide, water spray, or foam. Avoid using a direct water jet. | [10] |

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The presence of both a carboxylic acid and a nitrile group within a stable aromatic scaffold provides synthetic chemists with a powerful tool for constructing complex molecular architectures. Its established role in the synthesis of cardiovascular drugs highlights its importance, and its versatile reactivity ensures its continued relevance in future drug discovery and development programs. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization aiming to leverage this compound to its full potential.

References

- This compound | lookchem.[Link]

- This compound | C9H7NO2 | CID 15520851 - PubChem.[Link]

- CN105130846A - Methyl 3-(cyanomethyl)

- Methyl 3-(cyanomethyl)

- Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua - SciSpace.[Link]

- CAS 5689-33-8 | this compound Supplier - Clinivex.[Link]

- SAFETY D

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Infrared spectrum of benzoic acid - Doc Brown's Chemistry.[Link]

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

Sources

- 1. Cas 5689-33-8,this compound | lookchem [lookchem.com]

- 2. This compound | 5689-33-8 [chemicalbook.com]

- 3. This compound | C9H7NO2 | CID 15520851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 5689-33-8 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. theclinivex.com [theclinivex.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

3-(Cyanomethyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Cyanomethyl)benzoic Acid

Introduction

This compound, also known as 3-carboxyphenylacetonitrile, is a bifunctional organic molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, incorporating both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules. It is notably utilized as a key reagent in the synthesis of various pharmaceutically important compounds, including neprilysin inhibitors, and is also recognized as an impurity in the production of Ketoprofen.[2] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights, step-by-step protocols, and a comparative analysis to inform researchers, scientists, and drug development professionals in their experimental design and process optimization.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnections. The primary strategies involve either the formation of the carbon-carbon bond of the cyanomethyl group or the manipulation of functional groups on a pre-existing benzene ring framework. The most viable pathways hinge on robust and well-established chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Industrial Standard: Synthesis from Toluic Acid Derivatives

The most common and industrially scalable route to this compound begins with m-toluic acid.[3][4] This multi-step process involves the initial protection of the carboxylic acid as an ester, followed by benzylic halogenation, nucleophilic cyanation, and final deprotection via hydrolysis. This pathway is favored for its use of readily available starting materials and its reliance on predictable, high-yielding reactions.

Overall Workflow

The transformation from m-toluic acid to the final product is a sequential process where control at each stage is critical for the purity and yield of the final compound.

Caption: Workflow for the chemical synthesis of this compound.

Step-by-Step Experimental Protocols

Part A: Esterification of m-Toluic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent free-radical bromination step. An acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Protocol:

-

To a solution of m-toluic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate as a crude oil, which can often be used in the next step without further purification.

-

Part B: Benzylic Bromination

-

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.

-

Protocol:

-

Dissolve methyl 3-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent bulb to initiate the reaction.

-

Monitor the reaction by GC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

-

Cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate to afford crude methyl 3-(bromomethyl)benzoate.

-

Part C: Nucleophilic Cyanation

-

Rationale: This step is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide from the benzylic carbon. A polar aprotic solvent like DMF is used to solvate the cation (K+) while leaving the cyanide anion relatively free and highly nucleophilic.[5]

-

Protocol:

-

A mixture of methyl 3-(bromomethyl)benzoate (1.0 eq, 13.10 mmol) and potassium cyanide (1.2 eq, 15.71 mmol) in DMF (25 mL) is prepared.[5]

-

The reaction is heated to 40-45 °C for approximately 45 minutes and then stirred at room temperature for 18 hours.[5]

-

To drive the reaction to completion, the mixture can be reheated to 40 °C for an additional 18-24 hours.[5]

-

After cooling, water (25 mL) is added to quench the reaction, and the product is extracted into ethyl acetate (3 x 25 mL).[5]

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.[5]

-

Purification by flash chromatography yields pure methyl 3-(cyanomethyl)benzoate.[5]

-

Part D: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is efficient. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. A final acidification step protonates the carboxylate to yield the desired product.[2]

-

Protocol:

-

To a stirred solution of methyl 3-(cyanomethyl)benzoate (1.0 eq, 5.87 mmol) in a mixture of THF (10 mL) and water (0.5 mL), add lithium hydroxide (2.0 eq, 11.7 mmol).[2]

-

Heat the reaction mixture to 50 °C and stir overnight.[2]

-

After completion, remove the solvent by evaporation. Partition the residue between water and diethyl ether.

-

Separate the aqueous phase and extract it three times with ether to remove any unreacted starting material.[2]

-

Acidify the aqueous phase to a low pH with concentrated hydrochloric acid, resulting in the precipitation of the product.[2]

-

Extract the product three times with ether. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.[2]

-

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Esterification | m-Toluic Acid, MeOH, H₂SO₄ | Methanol | Reflux | >95% |

| Bromination | Methyl 3-methylbenzoate, NBS, AIBN | CCl₄ | Reflux | 80-90% |

| Cyanation | Methyl 3-(bromomethyl)benzoate, KCN | DMF | 40-45 °C | ~55-65%[5] |

| Hydrolysis | Methyl 3-(cyanomethyl)benzoate, LiOH | THF/H₂O | 50 °C | ~79%[2] |

Chapter 3: A Green Chemistry Approach: Biocatalytic Synthesis

An innovative and environmentally benign alternative to the classical chemical route is the use of biocatalysis. Specifically, nitrilase enzymes from microorganisms can achieve regioselective hydrolysis, a transformation that is challenging to accomplish with traditional chemical methods.[6]

Principle of Regioselective Hydrolysis

The starting material for this pathway is 3-(cyanomethyl)benzonitrile, which possesses two distinct nitrile groups: one aromatic and one aliphatic. Certain nitrilases can selectively hydrolyze the aromatic nitrile to a carboxylic acid while leaving the aliphatic nitrile untouched. The bacterium Rhodococcus rhodochrous has been shown to perform this transformation with high efficiency.[7]

Caption: Biocatalytic synthesis via regioselective nitrile hydrolysis.

Conceptual Experimental Protocol

-

Rationale: This process leverages the high specificity of the nitrilase enzyme expressed by Rhodococcus rhodochrous. The reaction is conducted in an aqueous buffer system under mild conditions (room temperature and neutral pH), minimizing waste and avoiding the use of harsh reagents.

-

Protocol:

-

Cultivate Rhodococcus rhodochrous LL100-21 in a suitable growth medium, potentially supplemented with an inducer like benzonitrile or propionitrile to maximize the expression of the desired nitrilase enzymes.[7]

-

Harvest the bacterial cells via centrifugation and prepare either whole-cell catalysts or a cell-free enzyme extract.

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the catalyst (whole cells or enzyme extract).

-

Add the substrate, 3-(cyanomethyl)benzonitrile, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation to ensure adequate mixing.

-

Monitor the formation of this compound using HPLC.

-

Upon completion, terminate the reaction by acidifying the mixture, which also serves to precipitate the product.

-

Isolate the product by filtration or extraction with an organic solvent, followed by purification.

-

Chapter 4: Comparative Analysis and Process Considerations

The choice of synthetic route depends heavily on the desired scale, available equipment, and regulatory or environmental considerations.

| Parameter | Chemical Synthesis (from m-Toluic Acid) | Biocatalytic Synthesis |

| Starting Material | m-Toluic Acid (readily available) | 3-(Cyanomethyl)benzonitrile |

| Number of Steps | Multiple (4 steps) | Single transformation step |

| Reagents & Conditions | Harsh reagents (NBS, KCN), organic solvents, heating required | Aqueous buffer, mild temperature and pH |

| Selectivity | Standard functional group protection/deprotection needed | High regioselectivity, no protection needed |

| Waste Generation | Significant (inorganic salts, solvent waste) | Minimal (biomass, aqueous buffer) |

| Scalability | Well-established and proven for industrial scale.[3][8] | Potentially scalable, requires fermentation and biocatalysis expertise |

| Safety Concerns | Use of highly toxic potassium cyanide, corrosive reagents | Generally regarded as safe (GRAS) microorganisms often used |

Causality Behind Experimental Choices: For large-scale industrial production, the chemical pathway from m-toluic acid is often preferred due to its established nature, lower cost of bulk starting materials, and predictable scalability.[8] The protocols are robust and have been optimized over many years. However, the use of toxic cyanide salts and halogenated solvents presents significant safety and environmental challenges, requiring specialized handling and waste treatment facilities.

The biocatalytic route is an exemplary model of green chemistry. Its primary advantage is the exceptional regioselectivity, which obviates the need for protecting groups and simplifies the overall process to a single step from the dinitrile precursor.[7] This leads to a higher atom economy and drastically reduced waste. While the initial development and optimization of the biocatalyst can be resource-intensive, it offers a compelling alternative for companies prioritizing sustainability, especially where the synthesis of the dinitrile precursor is also efficient.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The classical chemical synthesis starting from m-toluic acid remains the industrial workhorse due to its scalability and reliance on fundamental organic reactions. In contrast, the biocatalytic approach using nitrilase enzymes represents a modern, sustainable alternative that offers unparalleled selectivity and operates under mild, environmentally friendly conditions. The selection of the optimal route requires a careful evaluation of scale, cost, safety, and environmental objectives, reflecting the core challenges and opportunities in modern chemical process development.

References

- Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap.

- Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.

- Novel 3-cyano methyl benzoate preparing method. (2010). CN101891649B. Google Patents.

- Novel 3-cyano methyl benzoate preparing method. (2010). CN101891649A. Google Patents.

- Sandmeyer reaction - Wikipedia.

- Hassan, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Sandmeyer Reaction. Allen Institute.

- 21.03 Sandmeyer Reaction | OrganicChemGuide.

- Heinemann, J. U., et al. (2006). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803. ResearchGate.

- This compound | C9H7NO2 | CID 15520851 - PubChem. NIH.

- Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). CN105130846A. Google Patents.

Sources

- 1. This compound | C9H7NO2 | CID 15520851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5689-33-8 [chemicalbook.com]

- 3. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

Starting materials for 3-(Cyanomethyl)benzoic acid synthesis

An In-depth Technical Guide for the Synthesis of 3-(Cyanomethyl)benzoic Acid: A Focus on Starting Materials and Strategic Execution

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to this compound, a crucial intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. Instead, it offers a deep dive into the strategic considerations and mechanistic underpinnings that inform the choice of starting materials and reaction conditions. We will explore multiple viable synthetic routes, detailing the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the chemical transformations involved. This guide is structured to be a self-validating system, with in-text citations to authoritative sources and detailed, step-by-step methodologies.

Introduction: Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest, featuring both a carboxylic acid and a cyanomethyl group. This unique substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it serves as a key precursor in the synthesis of the anti-inflammatory analgesic Ketoprofen.[1][2] The successful and efficient synthesis of this compound is therefore a critical step in various industrial processes. The choice of starting material is paramount, directly influencing the overall efficiency, cost-effectiveness, and environmental impact of the synthesis.

This guide will dissect the most prevalent and strategically sound synthetic routes, starting from readily available and economically viable precursors.

Primary Synthetic Strategies: An Overview

The synthesis of this compound can be approached from several distinct starting points. The most common strategies involve either the introduction of the cyanomethyl group onto a benzoic acid derivative or the transformation of a functional group already present on the benzene ring. The selection of a particular route is often a balance between the cost of the starting material, the number of synthetic steps, the overall yield, and the safety and environmental profile of the reagents used.

The following sections will provide a detailed exploration of the most prominent synthetic pathways, beginning with the most industrially relevant starting material, m-toluic acid.

Synthesis from m-Toluic Acid: A Multi-Step Industrial Approach

The use of m-toluic acid as a starting material represents a robust and scalable method for the production of this compound, typically proceeding through its methyl ester.[1][2][3][4] This pathway involves a sequence of well-established chemical transformations.

Rationale for the m-Toluic Acid Route